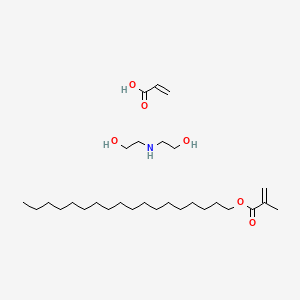
2-(2-Hydroxyethylamino)ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2,2’-iminobis(ethanol) is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the esterification of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid, and is further combined with 2,2’-iminobis(ethanol). It is known for its stability, hydrophobicity, and ability to form films, making it useful in coatings, adhesives, and other industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, octadecyl ester involves the esterification of methacrylic acid with octadecanol. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion. The polymerization with 2-propenoic acid is achieved through free radical polymerization, often initiated by a peroxide initiator like benzoyl peroxide. The reaction conditions include maintaining a temperature range of 60-80°C to control the polymerization rate and molecular weight distribution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous reactors are often used to maintain consistent reaction conditions and high throughput. The polymerization process is carefully monitored to ensure the desired polymer properties, such as molecular weight and viscosity, are achieved. Post-polymerization, the compound is purified and formulated into various products depending on its intended application.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2,2’-iminobis(ethanol) undergoes several types of chemical reactions, including:
Oxidation: The ester groups can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the ester groups to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used for ester reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base catalyst like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
科学的研究の応用
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2,2’-iminobis(ethanol) has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable films and encapsulate active pharmaceutical ingredients.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its hydrophobic nature and film-forming capabilities.
作用機序
The mechanism of action of this compound is primarily based on its ability to form stable films and interact with various substrates. The ester groups in the polymer backbone provide flexibility and hydrophobicity, while the 2,2’-iminobis(ethanol) component enhances adhesion and compatibility with different materials. The molecular targets and pathways involved include interactions with surface functional groups, leading to strong adhesion and film formation.
類似化合物との比較
Similar Compounds
Octadecyl methacrylate: Similar in structure but lacks the polymeric nature and additional functional groups.
Methacrylic acid, octadecyl ester: A simpler ester without the polymeric backbone.
Acrylic acid stearyl methacrylate polymer: Similar polymer but with different ester groups.
Uniqueness
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2,2’-iminobis(ethanol) is unique due to its combination of hydrophobic ester groups and the presence of 2,2’-iminobis(ethanol), which enhances its adhesive properties and compatibility with various substrates. This makes it particularly useful in applications requiring strong adhesion and durability.
特性
CAS番号 |
167078-15-1 |
|---|---|
分子式 |
C29H57NO6 |
分子量 |
515.8 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C4H11NO2.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;6-3-1-5-2-4-7;1-2-3(4)5/h2,4-20H2,1,3H3;5-7H,1-4H2;2H,1H2,(H,4,5) |
InChIキー |
NGFULHJNKBTWFG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(CO)NCCO |
関連するCAS |
167078-15-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















